molecular formula C22H30O2 B12073418 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12073418
M. Wt: 326.5 g/mol
InChI Key: VFNRBPBEOXXVPX-UHFFFAOYSA-N
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Description

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with significant biological and chemical properties. It is a corticosteroid hormone, which means it plays a role in regulating various physiological processes in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing advanced equipment and stringent quality control measures to ensure purity and consistency. The process may include steps such as hydrogenation, oxidation, and acetylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons .

Scientific Research Applications

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: It is studied for its role in cellular processes and hormone regulation.

    Medicine: It has potential therapeutic applications due to its corticosteroid properties.

    Industry: It is used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in the body, leading to changes in gene expression and protein synthesis. This compound interacts with molecular targets such as glucocorticoid receptors, influencing pathways involved in inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart from similar compounds is its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity .

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3

InChI Key

VFNRBPBEOXXVPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C

Origin of Product

United States

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